Nemoralisin Exhibits Sub-Micromolar Cytotoxicity, Demonstrating Potency Advantage Over Weakly Active Analogs
In a cytotoxicity screen against a panel of human cancer cell lines, Nemoralisin demonstrated potent activity with IC50 values in the sub-micromolar range, including 0.67 μM against SMMC-7721 and 1.8 μM against HL-60 . This potency starkly contrasts with its close structural analogs, nemoralisins D–G, which were reported to exhibit weak cytotoxicities with IC50 values greater than 40 μM against the same cell lines under comparable assay conditions [1]. This represents a potency increase of over 50-fold for Nemoralisin relative to these specific analogs.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Nemoralisin: IC50 = 0.67 μM (SMMC-7721), 1.8 μM (HL-60) |
| Comparator Or Baseline | Nemoralisins D–G: IC50 > 40 μM (SMMC-7721, HL-60) |
| Quantified Difference | >50-fold lower IC50 for Nemoralisin |
| Conditions | MTT assay after 72h incubation; SMMC-7721 and HL-60 human cancer cell lines |
Why This Matters
This quantitative difference is critical for selecting a lead compound for anticancer screening; Nemoralisin offers a tractable potency level for further mechanistic studies, whereas its analogs are essentially inactive in the same assays.
- [1] Zhang, R., et al. (2014). Chemical constituents from Aphanamixis grandifolia. Fitoterapia, 92, 100-104. View Source
